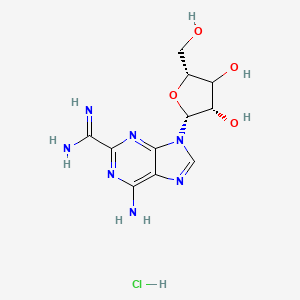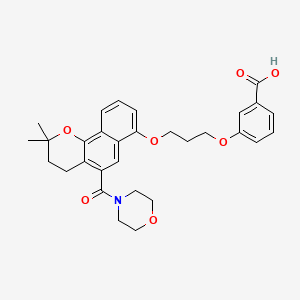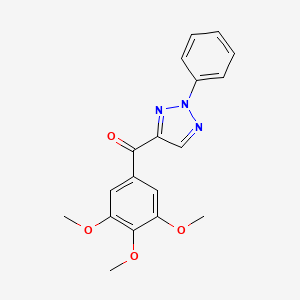
(2-Phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of a phenyl group attached to the triazole ring and a trimethoxyphenyl group attached to the methanone moiety
Vorbereitungsmethoden
The synthesis of (2-Phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst. This method is known for its high efficiency and selectivity.
Attachment of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a suitable phenyl halide reacts with the triazole ring.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached to the methanone moiety through a Friedel-Crafts acylation reaction, where a trimethoxybenzoyl chloride reacts with the triazole ring in the presence of a Lewis acid catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Chemischer Reaktionen
(2-Phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or trimethoxyphenyl rings are replaced with other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the inhibition of α-glycosidase, which is relevant for the treatment of diabetes and other metabolic disorders.
Medicine: The compound has shown promise as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells and inhibit tubulin polymerization.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (2-Phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For example, as an α-glycosidase inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates. This results in a decrease in glucose absorption and a reduction in blood sugar levels. As an anticancer agent, the compound induces apoptosis in cancer cells by disrupting the microtubule network and inhibiting tubulin polymerization, leading to cell cycle arrest and cell death.
Vergleich Mit ähnlichen Verbindungen
(2-Phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone can be compared with other similar compounds, such as:
(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate: This compound also contains a triazole ring and a phenyl group, but differs in the presence of a benzoate moiety instead of a trimethoxyphenyl group.
(2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol: This compound features a fluorophenyl group and a methanol moiety, highlighting the diversity of functional groups that can be attached to the triazole ring.
2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde: This compound has a carbaldehyde group attached to the triazole ring, which can undergo different chemical reactions compared to the methanone moiety in this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H17N3O4 |
|---|---|
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
(2-phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C18H17N3O4/c1-23-15-9-12(10-16(24-2)18(15)25-3)17(22)14-11-19-21(20-14)13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChI-Schlüssel |
OUYCPKQQUWXWMD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)

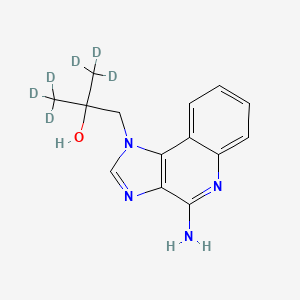

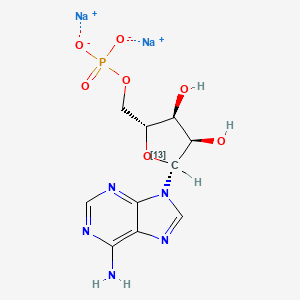
![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12399851.png)
